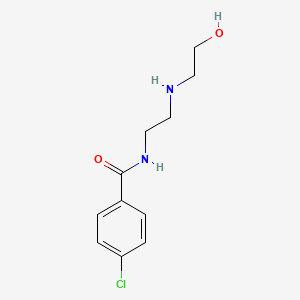

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(2-hydroxyethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJOGBBUGIRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCNCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149570 | |

| Record name | Ro 16-3177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111252-13-2 | |

| Record name | Ro 16-3177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111252132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 16-3177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide typically involves the following steps:

Nucleophilic Substitution: The starting material, 4-chlorobenzoyl chloride, undergoes nucleophilic substitution with 2-(2-hydroxyethylamino)ethylamine to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of amides.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

Oxidation: Formation of 4-chloro-N-(2-((2-carboxyethyl)amino)ethyl)benzamide.

Reduction: Formation of 4-chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential role as a pharmacophore in the development of new therapeutic agents. Notably, it shows promise in treating cancer and infectious diseases due to its ability to interact with specific biological targets. Research indicates that the chloro group enhances binding affinity through hydrophobic interactions, while the hydroxyethylaminoethyl group facilitates hydrogen bonding with proteins or enzymes, potentially inhibiting their activity.

Case Studies

- Cancer Research : In vitro studies have shown that derivatives of benzamide, including 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in xenograft models .

- Antimicrobial Activity : The compound has also been assessed for its antibacterial properties. In one study, it demonstrated effective inhibition against a range of pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.

Biological Studies

Interaction with Biological Macromolecules

The compound is utilized in biochemical studies to explore its interactions with proteins and nucleic acids. Such interactions are crucial for understanding the mechanisms of action and potential therapeutic effects of the compound. Molecular docking studies have indicated favorable binding modes with target proteins associated with disease pathways .

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes related to disease processes. For example, studies on acetylcholinesterase inhibition have shown that similar benzamide derivatives can significantly reduce enzyme activity, which is relevant for conditions like Alzheimer's disease .

Materials Science

Synthesis of Novel Materials

In materials science, this compound is explored for its potential use in creating novel polymers and coatings. Its unique chemical structure allows for modifications that can impart specific properties to materials, making it valuable in developing advanced functional materials.

Industrial Applications

Intermediate in Organic Synthesis

The compound serves as an intermediate in synthesizing other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in the pharmaceutical industry and other sectors requiring specialized organic compounds.

Summary of Applications

| Application Area | Description | Example Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent against cancer and infections. | Cytotoxicity studies in cancer cell lines; antibacterial activity assessments |

| Biological Studies | Interaction studies with proteins and nucleic acids; enzyme inhibition research. | Molecular docking studies; acetylcholinesterase inhibition related to Alzheimer's |

| Materials Science | Development of novel materials through polymer synthesis and coatings. | Research on functional properties of modified polymers |

| Industrial Applications | Intermediate for synthesizing complex organic molecules used in pharmaceuticals and industry. | Synthesis processes involving this compound |

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethylaminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Substituted Analogs

Compound: 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

- Structural Differences: Replaces the hydroxyethylamino group with a piperidin-1-yl ethyl chain.

- Key Features :

- Crystal Structure : The piperidine ring adopts a chair conformation, with a dihedral angle of 41.64° between the piperidine and benzamide planes. Hydrogen bonds (O–H⋯N, N–H⋯O) involving water molecules stabilize the crystal lattice, forming double chains along the [010] direction .

- Pharmacological Relevance : Piperidine derivatives are often explored for antimicrobial activity due to their ability to disrupt microbial membranes .

Sulfonylpyridine-Substituted Derivatives

Compound : GSK3787 (4-Chloro-N-(2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)ethyl)benzamide)

- Structural Differences: Incorporates a sulfonylpyridine group instead of the hydroxyethylamino chain.

- Key Features :

Morpholine-Containing Derivatives

Compound: AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide)

- Structural Differences : Features a morpholinylmethyl group and additional substitutions on the benzamide core.

- Key Features :

| Parameter | Target Compound | AS-4370 |

|---|---|---|

| Pharmacological Role | Undefined | Gastrokinetic agent |

| Structural Complexity | Moderate (linear side chain) | High (morpholine and fluorobenzyl groups) |

Simple N-Substituted Derivatives

Examples :

Comparison :

- The hydroxyethylaminoethyl chain in the target compound enhances hydrogen-bonding capacity compared to simpler N-alkyl/aryl groups, likely improving solubility and interaction with polar targets.

Data Tables

Biological Activity

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : The compound showed considerable inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity.

- MCF-7 and PC-3 Cells : Further studies revealed moderate to high cytotoxic activity against breast and prostate cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. Docking studies suggest that the compound forms hydrogen bonds with key residues in the active sites of these enzymes, enhancing its inhibitory efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 4 | Enhances AChE inhibition |

| Hydroxyethyl group | Increases solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against multiple cancer cell lines. The results indicated an IC50 value of approximately 12 µM against MCF-7 cells, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound. The compound was tested in models of neurodegeneration and exhibited significant inhibition of AChE activity with an IC50 value of 0.5 µM .

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.